(S)-2-(3-methoxyphenyl)pyrrolidine
Overview
Description
(S)-2-(3-methoxyphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (S)-enantiomer of 2-(3-methoxyphenyl)pyrrolidine is of particular interest due to its potential biological activities and applications in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-methoxyphenyl)pyrrolidine can be achieved through various methods. One common approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This method allows for the enantioselective formation of the pyrrolidine ring with high stereochemical control .
Another method involves the use of chiral auxiliaries or chiral catalysts to induce asymmetry in the synthesis. For example, the use of chiral ligands in metal-catalyzed reactions can lead to the formation of this compound with high enantiomeric excess .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize chiral catalysts or chiral pool synthesis to achieve the desired enantiomeric purity. The reaction conditions are optimized to ensure high yield and selectivity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-methoxyphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
(S)-2-(3-methoxyphenyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-(3-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
®-2-(3-methoxyphenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities and properties.
2-(3-methoxyphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
Other substituted pyrrolidines: Compounds with different substituents on the pyrrolidine ring or phenyl group.
Uniqueness
(S)-2-(3-methoxyphenyl)pyrrolidine is unique due to its specific stereochemistry, which can lead to distinct biological activities and applications. The (S)-enantiomer may exhibit higher selectivity and potency in certain applications compared to the ®-enantiomer or racemic mixture .
Biological Activity
(S)-2-(3-Methoxyphenyl)pyrrolidine, a compound with a unique chiral configuration, has garnered attention in various fields of biological research due to its potential pharmacological properties. The molecular formula for this compound is CHNO, and it has a molecular weight of 177.24 g/mol. This article explores its biological activity, mechanisms of action, and relevant case studies.
Properties
- Molecular Formula : CHNO
- Molecular Weight : 177.24 g/mol
- IUPAC Name : (2S)-2-(3-methoxyphenyl)pyrrolidine; hydrochloride
Synthesis
The synthesis of this compound typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the desired chiral center efficiently.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's chiral nature enables selective interactions with enzymes and receptors, influencing various biochemical pathways. Notably, it has been studied for potential applications in:
- Antimicrobial Activity : Exhibiting effects against certain bacterial strains.
- Neuropharmacology : Investigated for its impact on neurotransmitter systems.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Properties : Research indicates that this compound demonstrates significant antibacterial activity against resistant strains, suggesting its utility as a scaffold for developing novel antibiotics .
- Neuroprotective Effects : In vitro studies have shown that this compound may protect neuronal cells from oxidative stress, indicating its potential role in treating neurodegenerative diseases .
- Antidiabetic Activity : Similar compounds have been evaluated for their ability to inhibit α-glucosidases, suggesting a possible role in managing diabetes through the modulation of carbohydrate metabolism .
Case Study 1: Antimicrobial Efficacy
A study focusing on the antibacterial properties of this compound revealed that it effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to disrupt bacterial cell wall synthesis by interfering with peptidoglycan cross-linking, similar to established antibiotics like vancomycin .
Case Study 2: Neuroprotective Mechanisms
In a neuropharmacological study, this compound was tested for its ability to mitigate oxidative stress-induced damage in neuronal cell cultures. Results indicated a reduction in apoptosis markers and an increase in cell viability, suggesting a protective mechanism against neurodegeneration .
Case Study 3: Antidiabetic Potential
Research into related pyrrolidine derivatives has demonstrated their capacity to inhibit α-glucosidase enzymes effectively. In comparative assays, this compound exhibited IC values comparable to standard antidiabetic agents like acarbose, indicating promising potential for diabetes management .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Neuroprotective Effects | Antidiabetic Potential |
---|---|---|---|
This compound | Yes | Yes | Yes |
(R)-2-(3-Methoxyphenyl)pyrrolidine | Moderate | Limited | No |
2-(3-Methoxyphenyl)pyrrolidine | No | Limited | Moderate |
Properties
IUPAC Name |
(2S)-2-(3-methoxyphenyl)pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKFYRMABWIOIW-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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